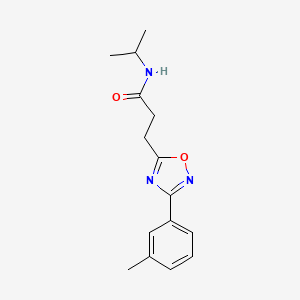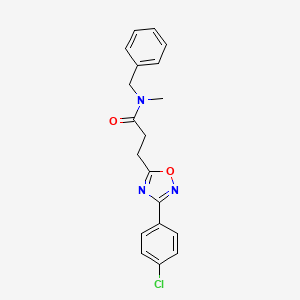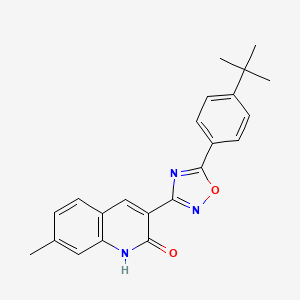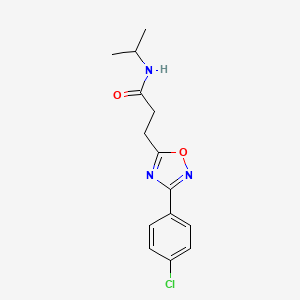
N-(p-tolyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-tolyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as PTOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTOP is a fluorescent probe that is used to detect the presence of metal ions, such as copper and zinc, in biological systems.
Mechanism of Action
The mechanism of action of PTOP involves the coordination of copper and zinc ions with the oxadiazole ring of the compound. The coordination of these metal ions with PTOP leads to a change in the electronic structure of the compound, resulting in an increase in its fluorescence intensity. The binding of PTOP to copper and zinc ions is highly selective, and it has been shown to have minimal interference from other metal ions, such as iron and calcium.
Biochemical and Physiological Effects:
PTOP has been shown to have minimal toxicity and does not interfere with the normal functioning of biological systems. However, the binding of PTOP to copper and zinc ions can affect the levels of these ions in biological systems, which can have downstream effects on various biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The use of PTOP as a fluorescent probe has several advantages, such as its high selectivity and sensitivity for copper and zinc ions, its compatibility with various biological systems, and its ease of use. However, there are also some limitations to its use, such as its limited solubility in aqueous solutions, its susceptibility to photobleaching, and its potential interference from other fluorescent probes.
Future Directions
There are several future directions for the research and development of PTOP. One area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the development of new fluorescent probes based on the structure of PTOP that can detect other metal ions or biomolecules. Additionally, the use of PTOP in vivo for the imaging of copper and zinc ions in animal models and humans is an exciting area of research that has the potential to provide valuable insights into the role of these ions in various diseases.
Synthesis Methods
The synthesis of PTOP involves a multistep process that includes the reaction of p-toluidine with o-nitrobenzaldehyde to form o-(p-tolyl)-N-(o-nitrobenzylidene)aniline, which is then reduced to o-(p-tolyl)-N-(o-aminobenzylidene)aniline. This compound is then reacted with ethyl chloroacetate to form N-(p-tolyl)-3-(o-acetylamino)propiophenone, which is further reacted with hydrazine hydrate to form N-(p-tolyl)-3-(3-hydrazinyl)propiophenone. Finally, PTOP is obtained by reacting N-(p-tolyl)-3-(3-hydrazinyl)propiophenone with ethyl chloroformate and sodium azide.
Scientific Research Applications
PTOP has been extensively used as a fluorescent probe to detect the presence of metal ions in biological systems. It has been shown to selectively bind to copper and zinc ions, and its fluorescence intensity increases upon binding to these ions. This property of PTOP has been utilized in various applications, such as the detection of copper and zinc ions in biological fluids, the imaging of copper and zinc ions in living cells, and the monitoring of copper and zinc ion concentrations in environmental samples.
properties
IUPAC Name |
N-(4-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-15(10-8-13)20-17(23)11-12-18-21-19(22-24-18)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCIDDPPXNDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)






![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)




![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)
